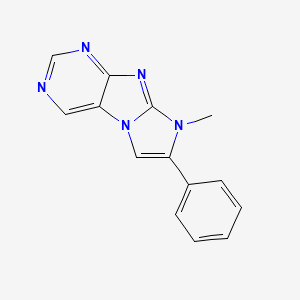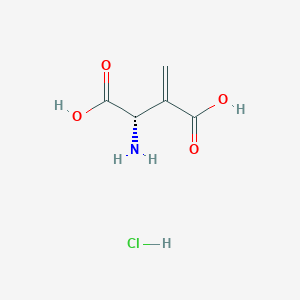
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride is an organic compound characterized by the presence of an amino group, a methylidene group, and a butanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a methylidene donor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high efficiency, minimal waste, and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds
特性
CAS番号 |
73650-41-6 |
|---|---|
分子式 |
C5H8ClNO4 |
分子量 |
181.57 g/mol |
IUPAC名 |
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO4.ClH/c1-2(4(7)8)3(6)5(9)10;/h3H,1,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChIキー |
WPVCYZMQSIFMBA-DFWYDOINSA-N |
異性体SMILES |
C=C([C@@H](C(=O)O)N)C(=O)O.Cl |
正規SMILES |
C=C(C(C(=O)O)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
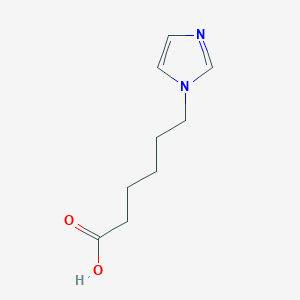
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
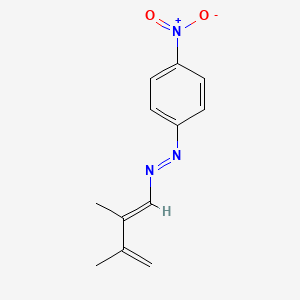
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
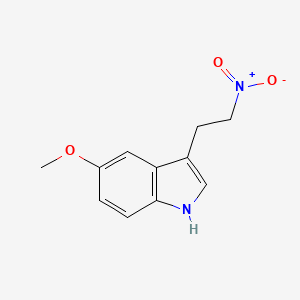
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

